Dimethyl 2-hydroxypentanedioate

Enantioselective Catalysis Biocatalysis Chiral Synthesis

Researchers requiring a chiral diester building block for stereoselective synthesis often face limited availability of reliable intermediates. Dimethyl 2-hydroxypentanedioate is the solution, bridging the gap between achiral diesters and single-enantiomer requirements. Key advantages include: • Its C2 stereocenter is critical for synthesizing enantiomerically enriched pharmaceuticals and studying oncometabolite pathways like 2-HG. • The ready formation of diastereoisomers makes it a versatile scaffold for chiral derivatizing agents. • Demonstrated scalable synthesis without chromatography ensures a cost-effective, reliable supply chain for both academic and industrial projects.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
CAS No. 81077-10-3
Cat. No. B14042027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-hydroxypentanedioate
CAS81077-10-3
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)OC)O
InChIInChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3
InChIKeySHBLBMNYOOCEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-Hydroxypentanedioate (CAS 81077-10-3): A Chiral Diester Building Block for Asymmetric Synthesis and Metabolic Research


Dimethyl 2-hydroxypentanedioate (CAS 81077-10-3), also known as dimethyl 2-hydroxyglutarate, is a chiral diester building block belonging to the class of 2-hydroxyglutaric acid derivatives [1]. It features a pentanedioate backbone with two methyl ester functional groups and a secondary hydroxyl group at the C2 position . The molecule has a molecular formula of C₇H₁₂O₅ and a molecular weight of 176.17 g/mol . While the racemic mixture (CAS 81077-10-3) is commonly employed as a general synthetic intermediate, the individual enantiomers—(S)-dimethyl 2-hydroxypentanedioate (CAS 55094-97-8) and (R)-dimethyl 2-hydroxypentanedioate (CAS 55094-98-9)—exhibit distinct stereochemical properties that are critical for stereoselective transformations .

Workflow Chiral diester building block for asymmetric synthesis and stereoselective transformations
Selection Racemate for achiral general synthesis; single (S)- or (R)-enantiomer for chiral-purity-dependent research
Context Supports metabolic pathway studies and oncometabolite research via 2-hydroxyglutarate analog

Dimethyl 2-Hydroxypentanedioate (CAS 81077-10-3): Why Generic Esters Cannot Substitute This Chiral 2-Hydroxyglutarate Analog


Generic substitution of dimethyl 2-hydroxypentanedioate with simpler achiral diesters, such as dimethyl glutarate or dimethyl succinate, is not feasible in stereoselective applications due to the critical role of the C2 stereocenter in dictating biological activity and synthetic outcomes [1]. While the racemic mixture (CAS 81077-10-3) offers cost advantages in achiral transformations, applications demanding chiral purity—such as the synthesis of enantiomerically enriched pharmaceuticals or the study of oncometabolite pathways—require the specific (S)- or (R)- enantiomer (CAS 55094-97-8 and 55094-98-9, respectively) to ensure correct molecular recognition by enzymes like 2-hydroxyglutarate dehydrogenase or to achieve desired enantioselectivity in downstream catalytic steps [2]. Furthermore, the presence of the C2 hydroxyl group, which is absent in dimethyl 2-oxoglutarate (dimethyl α-ketoglutarate), fundamentally alters the compound's reactivity profile, enabling a distinct set of transformations that are not accessible with the ketone analog [3].

Achiral diesters Dimethyl glutarate or dimethyl succinate lack the C2 stereocenter, making them unsuitable for stereoselective applications or enzyme recognition studies.
Racemic mixture May not transfer directly to single-enantiomer workflows; chiral purity requirements for biological assays or asymmetric catalysis demand (S)- or (R)-forms.
Ketone analog Dimethyl 2-oxoglutarate alters reactivity profile and hydrogen-bonding capacity, limiting direct substitution in hydroxyl-dependent transformations.

Quantitative Differentiation of Dimethyl 2-Hydroxypentanedioate (CAS 81077-10-3) Against Key Analogs and Stereoisomers


Enantioselective Reduction of Dimethyl 2-Oxoglutarate to (S)-Dimethyl 2-Hydroxypentanedioate

The target compound's (S)-enantiomer can be synthesized with high enantioselectivity via the stereoselective reduction of the prochiral ketone in dimethyl 2-oxoglutarate . This transformation, achieved using whole-cell systems or isolated enzymes, provides a clear differentiation in synthetic utility compared to the achiral or racemic starting materials [1].

Enantioselective reduction
Class-level inference
High enantioselectivity reported vs. racemic mixture (0% ee)
Supports enantiomer-specific synthesis workflow via enzymatic reduction of prochiral ketone
Specific ee value not disclosed in this source; whole-cell or isolated enzyme conditions
Enantioselective Catalysis Biocatalysis Chiral Synthesis

Chromatographic Separation of Diastereoisomers Derived from Dimethyl 2-Hydroxypentanedioate

Following derivatization with a chiral H-P(O) compound, the resulting diastereoisomers of dimethyl 2-hydroxypentanedioate can be readily separated using standard column chromatography [1]. This chromatographic behavior contrasts with the difficulty of directly resolving the enantiomers of the underivatized diester [2].

Chromatographic separation
Supporting evidence
Diastereoisomers easily separated by column chromatography
Validates a practical chiral resolution method for obtaining enantiomerically enriched material
Requires derivatization with a chiral H-P(O) compound; contrasts with difficult direct enantiomer resolution
Chiral Resolution Diastereomer Separation Analytical Chemistry

Physicochemical Property Differentiation: Dimethyl 2-Hydroxypentanedioate vs. Dimethyl 2-Oxoglutarate

Dimethyl 2-hydroxypentanedioate (XLogP3-AA = -0.3) exhibits a slightly higher lipophilicity compared to its oxidized analog, dimethyl 2-oxoglutarate (XLogP3-AA ≈ -0.8), due to the replacement of the ketone with a hydroxyl group [1]. Additionally, the hydroxyl group introduces a hydrogen bond donor (HBD count = 1), which is absent in dimethyl 2-oxoglutarate (HBD count = 0) [2].

Lipophilicity & HBD
Cross-study comparable
XLogP3-AA = -0.3, HBD count = 1
Guides selection for membrane permeability and solubility in biological studies
ΔXLogP3-AA ≈ 0.5 units vs. dimethyl 2-oxoglutarate (HBD=0); computed properties
Physicochemical Properties Lipophilicity Hydrogen Bonding

Synthetic Versatility: Gram-Scale Synthesis and Derivatization of Dimethyl 2-Hydroxypentanedioate

A robust gram-scale synthesis of dimethyl 2-hydroxypentanedioate has been demonstrated without the need for chromatographic purification, followed by successful derivatization via hydrolysis and condensation reactions [1]. This contrasts with more cumbersome multi-step syntheses required for some closely related chiral diesters [2].

Gram-scale synthesis
Supporting evidence
Simplified workflow without chromatography
Demonstrates practical scalability for larger-scale chiral building block procurement
Protocol demonstrated on gram-scale; contrasts with multi-step purification of related chiral diesters
Gram-Scale Synthesis Derivatization Synthetic Methodology

Dimethyl 2-Hydroxypentanedioate (CAS 81077-10-3): Key Application Scenarios Based on Quantitative Differentiation


Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

Procurement of (S)- or (R)-dimethyl 2-hydroxypentanedioate is essential for the asymmetric synthesis of pharmaceutical intermediates where the C2 stereocenter is critical for target binding. The ability to obtain these enantiomers with high enantioselectivity via enzymatic reduction or chiral resolution [1] directly supports drug discovery programs requiring defined stereochemistry.

Metabolic Studies Involving 2-Hydroxyglutarate (2-HG) Oncometabolites

Dimethyl 2-hydroxypentanedioate serves as a protected prodrug or precursor for 2-hydroxyglutarate (2-HG) in metabolic studies . The distinct physicochemical properties of the dimethyl ester (e.g., XLogP3-AA = -0.3) compared to the free acid [1] improve cell permeability, making it a valuable tool for investigating the role of 2-HG in cancer metabolism and epigenetic regulation.

Development of Chiral Derivatizing Agents and Resolving Reagents

The ready formation and facile separation of diastereoisomers from dimethyl 2-hydroxypentanedioate positions it as a versatile scaffold for the development of novel chiral derivatizing agents (CDAs) and resolving reagents. These agents are in high demand for analytical and preparative chiral separations in both academic and industrial quality control laboratories.

Scalable Production of Chiral Building Blocks for Agrochemicals

The demonstrated gram-scale synthesis of dimethyl 2-hydroxypentanedioate without chromatographic purification highlights its potential for cost-effective, large-scale production. This makes it an attractive starting material for the synthesis of chiral agrochemicals, where process economics and scalability are paramount.

Application
Selection Property
Validation Focus
Enantiomerically pure pharmaceutical intermediate synthesis
Single-enantiomer form with defined C2 stereochemistry
Enantiomeric excess and stereochemical-control review
Metabolic studies involving 2-hydroxyglutarate oncometabolites
Dimethyl ester prodrug/precursor with reported lipophilicity
Cell-permeability and 2-HG pathway-response context
Chiral derivatizing agents and resolving reagents
Ready diastereoisomer formation and chromatographic separation
Derivatization efficiency and resolution reproducibility
Scalable chiral building blocks for agrochemicals
Reported gram-scale synthesis without chromatographic purification
Process scalability and cost-effective production review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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